molecular formula C24H20FN5O3 B2924062 1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1207026-62-7

1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2924062
CAS RN: 1207026-62-7
M. Wt: 445.454
InChI Key: AVFMLWXIBFBKJA-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN5O3 and its molecular weight is 445.454. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Activity

The chemical structure of interest is related to a class of compounds with diverse biological activities. The structural moiety of the compound suggests potential for interaction with various biological targets due to the presence of functional groups typical of pharmacologically active compounds. Similar structures have been studied for their binding affinity to adenosine receptors, indicating the potential for neurological or cardiovascular applications (Biagi et al., 1999). These compounds show high affinity and selectivity for the A1 receptor subtype, highlighting their relevance in scientific research aiming at understanding receptor-mediated processes and developing therapeutic agents.

Antitumor and Kinase Inhibition

Research into similar chemical frameworks, particularly those incorporating pyridazine and carboxamide functionalities, has demonstrated significant antitumor activities. For example, compounds containing 4-phenoxypyridine derivatives with modifications akin to the queried structure have shown moderate to good antitumor activities, with some exhibiting remarkable cytotoxicity against various cancer cell lines (Liu et al., 2020). This suggests the compound's potential application in cancer research, specifically in the design and synthesis of novel anticancer agents targeting c-Met kinase, a critical player in cancer cell growth and metastasis.

Antimicrobial and Antioxidant Properties

Compounds with a similar structural backbone have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based thiazolidinones, related in structure to the compound , have displayed significant antibacterial and antifungal activities (Patel & Patel, 2010). Additionally, studies on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveal moderate to significant radical scavenging activity, indicating antioxidant properties (Ahmad et al., 2012). These findings underscore the potential of the compound for antimicrobial and antioxidant application research, contributing to the development of new therapeutic agents.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O3/c25-19-8-4-5-17(15-19)16-30-23(31)12-10-21(29-30)24(32)26-13-14-33-22-11-9-20(27-28-22)18-6-2-1-3-7-18/h1-12,15H,13-14,16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFMLWXIBFBKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide

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